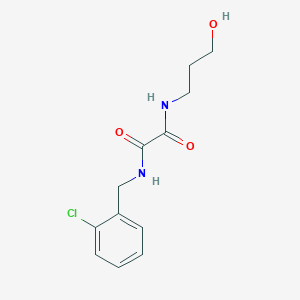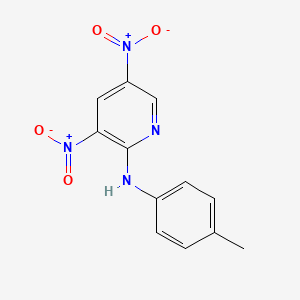
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide
説明
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of insects and fungi.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, as well as improve plant growth and yield. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to remove heavy metals from contaminated soil and water.
実験室実験の利点と制限
One of the main advantages of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one of the main limitations of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects and toxicity in humans.
将来の方向性
There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide. In medicine, further studies are needed to fully understand its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It also has potential as an anti-cancer agent, and more research is needed to explore this possibility. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as an alternative to traditional pesticides, and more research is needed to understand its efficacy and safety. Finally, in environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has potential as a tool for the remediation of contaminated soil and water, and more research is needed to explore this possibility.
合成法
The synthesis of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-chlorobenzylamine and 3-chloropropane-1,2-diol in the presence of a base catalyst. The reaction takes place at a temperature of 80-85°C for 24-48 hours, resulting in the formation of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide as a white solid.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been studied for its ability to remove heavy metals from contaminated soil and water.
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-10-5-2-1-4-9(10)8-15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQZGGYJTBZWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367499 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
CAS RN |
6168-25-8 | |
| Record name | N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)